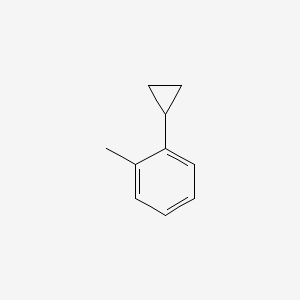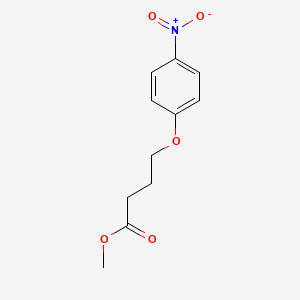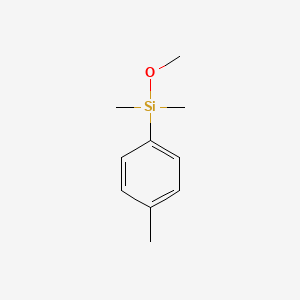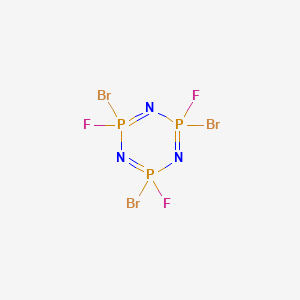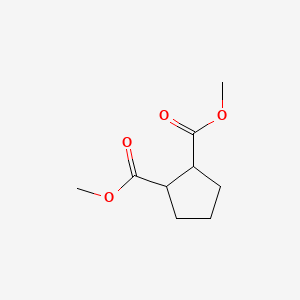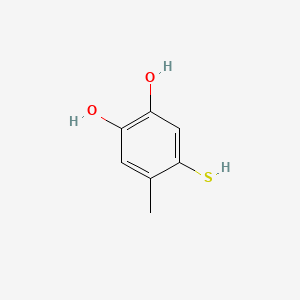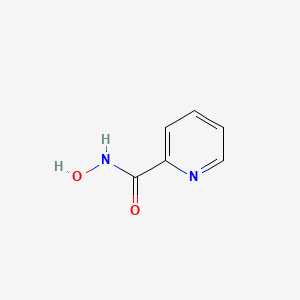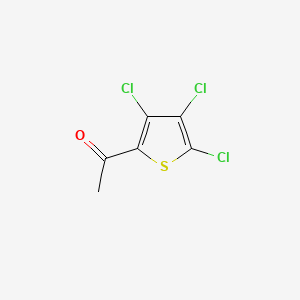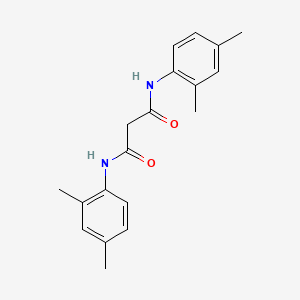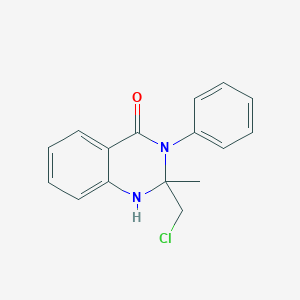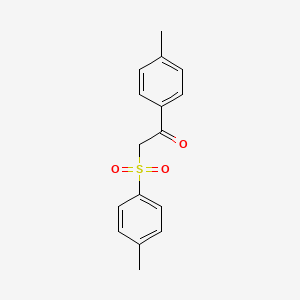![molecular formula C11H16 B1616582 Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate CAS No. 5160-99-6](/img/structure/B1616582.png)
Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate is a complex organic compound characterized by its unique structure, which includes a phenylsulfonyl group and a hydroxyphenyl moiety
Méthodes De Préparation
The synthesis of Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the hydroxyphenyl intermediate: This step involves the reaction of a phenol derivative with a sulfonyl chloride to introduce the phenylsulfonyl group.
Coupling with ethyl acetoacetate: The hydroxyphenyl intermediate is then coupled with ethyl acetoacetate under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to enhance binding affinity to certain biological targets, while the hydroxyphenyl moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate can be compared with similar compounds, such as:
Ethyl 2-{2-hydroxy-5-[(methylsulfonyl)amino]phenyl}-3-oxobutanoate: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, which may affect its binding affinity and reactivity.
Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxopentanoate: This compound has an additional carbon in the oxobutanoate moiety, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5160-99-6 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
1-methyl-3-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16/c1-9(2)7-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3 |
Clé InChI |
SDHYGAUOCHFYSR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)O)C(=O)C |
SMILES canonique |
CC1=CC(=CC=C1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


